molecular formula C18H15ClFN3O B2954006 3-((2-chlorobenzyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one CAS No. 899950-48-2

3-((2-chlorobenzyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one

Cat. No. B2954006
CAS RN: 899950-48-2
M. Wt: 343.79
InChI Key: OPPFTJQCVAIRDD-UHFFFAOYSA-N
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Description

3-((2-chlorobenzyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one, also known as CFA, is a synthetic compound with potential applications in scientific research. It belongs to the class of pyrazinone derivatives and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Antiviral Activity

The benzylic position of the compound, which includes the 2-chlorophenyl moiety, can be exploited for antiviral applications. The presence of a chlorine atom can potentially enhance the compound’s ability to interact with viral proteins, possibly inhibiting viral replication. This is supported by the general observation that benzylic halides can undergo nucleophilic substitution reactions, which could be useful in designing prodrugs or inhibitors targeting viral enzymes .

Anti-HIV Activity

Indole derivatives, which share structural similarities with the compound , have shown promise as anti-HIV agents. The compound’s ability to bind with high affinity to multiple receptors could be harnessed to develop new derivatives with potent anti-HIV activity .

Antimalarial Properties

The compound’s potential to fit into active sites of enzymes unique to the malaria parasite, such as plasmodial enzymes, could be explored. This fitting pattern, characterized by lower binding free energy, suggests that it could be a potent antimalarial agent with further optimization .

properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]-1-(3-fluoro-4-methylphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O/c1-12-6-7-14(10-16(12)20)23-9-8-21-17(18(23)24)22-11-13-4-2-3-5-15(13)19/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPFTJQCVAIRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-chlorobenzyl)amino)-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one

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